Tarasaponin III
Description
Structure
2D Structure
Properties
IUPAC Name |
10-[5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O16/c1-41(2)14-16-46(40(55)56)17-15-44(6)22(23(46)18-41)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-45(28,44)7)60-39-36(62-37-33(53)30(50)24(48)20-57-37)35(25(49)21-58-39)61-38-34(54)32(52)31(51)26(19-47)59-38/h8,23-39,47-54H,9-21H2,1-7H3,(H,55,56) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCHUABGXFSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Elatoside E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
156980-30-2 | |
| Record name | Elatoside E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192.5 - 194 °C | |
| Record name | Elatoside E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Botanical Context of Elatoside E
Elatoside E is primarily found within specific species of the genus Aralia, a group of deciduous shrubs and trees. Research has pinpointed its presence in select members of this genus, with one species, in particular, serving as its principal source.
Aralia elata (Miq.) Seem. as a Primary Source
Aralia elata, commonly known as the Japanese angelica tree, is the most significant natural source of Elatoside E. nih.govnih.gov This plant species is native to eastern Asia, including Japan, Korea, and China. herbking.com.cn Numerous phytochemical studies have successfully isolated Elatoside E from various parts of Aralia elata, establishing it as a key constituent of this plant. nih.gov The aralosides, a class of saponins (B1172615) found in Aralia elata, are noted for their various biological activities. herbking.com.cn
Other Aralia Species Yielding Elatoside E
While Aralia elata is the primary source, evidence suggests the presence of Elatoside E and structurally related saponins in other species of the Aralia genus. Aralia mandshurica, which is considered a variety of Aralia elata (Aralia elata var. mandshurica), is also a source of oleanane-type saponins, collectively referred to as aralosides. mdpi.comresearchgate.net Though not always explicitly named "Elatoside E" in all studies, the chemical profile of Aralia mandshurica indicates the presence of these characteristic saponins. mdpi.comresearchgate.net Research into other species, such as Aralia dasyphylla, has led to the isolation of related compounds like Elatoside F, highlighting the chemical diversity within the genus. nih.govresearchgate.net Oleanane-type triterpene saponins have also been isolated from the leaves of Aralia armata. nih.gov
Distribution of Elatoside E within Plant Tissues
Scientific investigations into the phytochemical composition of Aralia elata have revealed that Elatoside E is not uniformly distributed throughout the plant. Its concentration varies across different plant tissues.
The highest concentrations of Elatoside E have been consistently isolated from the root cortex of Aralia elata. nih.gov This has made the root cortex the primary material for the extraction and study of this compound. In addition to the roots, Elatoside E has also been identified in other parts of the plant, including the bark, leaves, and young shoots. nih.govnih.govdntb.gov.ua The presence of Elatoside E in the edible young shoots is of particular note, as these are consumed as a vegetable in some cultures. dntb.gov.ua
| Plant Part | Presence of Elatoside E |
|---|---|
| Root Cortex | Primary source for isolation nih.gov |
| Bark | Contains Elatoside E and related saponins nih.gov |
| Leaves | Elatoside E and other saponins present nih.gov |
| Shoots | Contains Elatoside E dntb.gov.ua |
Classification of Elatoside E as an Oleanane-Type Triterpenoid (B12794562) Saponin (B1150181)
From a chemical standpoint, Elatoside E is classified as an oleanane-type triterpenoid saponin. nih.gov This classification is based on its core molecular structure. The backbone of Elatoside E is a triterpenoid, specifically a pentacyclic triterpene of the oleanane (B1240867) type. mdpi.com
Isolation and Structural Elucidation Methodologies of Elatoside E
Extraction Techniques for Elatoside E
Extraction serves as the initial phase to liberate Elatoside E and other related compounds from the Aralia elata plant material. Various solvent-based approaches are utilized, with the choice of solvent and extraction conditions playing a critical role in the efficiency of recovery.
Solvent extraction is a cornerstone technique for isolating natural products from plant tissues. For Aralia elata, common solvents such as water, ethanol (B145695), and methanol (B129727) have been employed to extract saponins (B1172615) and other bioactive constituents researchgate.net, mdpi.com. Methanol and ethanol are frequently used due to their efficacy in dissolving a broad spectrum of polar and semi-polar compounds, including triterpene saponins like Elatoside E scielo.br, mdpi.com.
The efficiency of these solvents can vary depending on the specific plant part and the target compounds. For instance, while aqueous extracts from Aralia elata shoots and leaves yielded a high percentage of crude material, methanol extracts have also demonstrated significant potential in extracting various phytochemicals researchgate.net. Furthermore, research into novel extraction methods has explored the use of natural deep eutectic solvents (NADES), which have shown promise in being more efficient than conventional solvents like water or ethanol for extracting triterpene saponins from Aralia elata mdpi.com.
Optimizing extraction parameters is crucial for maximizing the yield and purity of Elatoside E. Key parameters that influence extraction efficiency include:
Solvent Composition: The polarity and solvent-solvent mixtures can significantly affect the solubility and extraction rate of target compounds mdpi.com, mdpi.com. For saponins, mixtures of water and alcohols (ethanol, methanol) are often optimized researchgate.net.
Extraction Time: Longer extraction times can increase the yield up to a certain point, after which degradation or co-extraction of unwanted compounds may occur mdpi.com.
Extraction Temperature: Temperature influences the solubility and diffusion rates of compounds. While higher temperatures can accelerate extraction, they may also lead to the degradation of thermolabile compounds ua.es, mdpi.com, mdpi.com.
Solid-to-Solvent Ratio: This parameter dictates the concentration gradient and the efficiency of solvent penetration into the plant matrix.
While specific optimization studies for Elatoside E are not detailed in the provided literature, general methodologies for optimizing plant extract recovery, such as response surface methodology (RSM), are applied to determine the most effective conditions ua.es, mdpi.com, mdpi.com, uns.ac.id. These studies typically investigate the interplay between solvent concentration, temperature, and time to achieve the highest yield of desired compounds.
Purification and Isolation Strategies for Elatoside E
Following extraction, crude plant extracts contain a complex mixture of compounds. Purification strategies are employed to isolate Elatoside E from this mixture, typically involving various chromatographic techniques.
Chromatography is indispensable for separating and purifying Elatoside E. Different modes of chromatography exploit variations in the physical and chemical properties of compounds to achieve separation.
Silica (B1680970) gel chromatography is a widely used technique for the purification of natural products, including saponins scribd.com, pubcompare.ai. It can be employed in both normal-phase and reversed-phase modes.
Normal-Phase Chromatography: This mode utilizes a polar stationary phase (silica gel) and a non-polar mobile phase (e.g., hexane, ethyl acetate) hawach.com, alwsci.com. Separation is based on the polarity of the compounds, with more polar compounds interacting more strongly with the silica gel and eluting later.
Reversed-Phase Chromatography (RP-HPLC): In contrast, reversed-phase chromatography uses a non-polar stationary phase (e.g., C18 bonded silica) and a polar mobile phase (e.g., water-methanol mixtures) hawach.com, alwsci.com, wikipedia.org. This technique is highly effective for separating compounds based on their hydrophobicity. Reversed-phase HPLC (RP-HPLC) has been utilized in the analysis and isolation of compounds from Aralia elata extracts scribd.com, researchgate.net, pubcompare.ai, researchgate.net.
Silica gel column chromatography has been specifically mentioned in the context of isolating compounds from Aralia elata, with fractions being further processed scribd.com.
Sephadex LH-20 is a cross-linked dextran-based gel filtration medium that is particularly useful for the separation and purification of natural products in organic solvents sigmaaldrich.com, cytivalifesciences.com, researchgate.net. It separates compounds based on their molecular size and, importantly, can also achieve separation through partition chromatography due to the dual hydrophilic and lipophilic nature of its matrix sigmaaldrich.com, cytivalifesciences.com, researchgate.net.
Sephadex LH-20 is employed for the purification of steroids, terpenoids, and lipids sigmaaldrich.com, cytivalifesciences.com, researchgate.net. Its application in purifying compounds from plant extracts, including those with similar molecular structures, makes it a valuable tool in the isolation process sigmaaldrich.com, cytivalifesciences.com, researchgate.net, pubcompare.ai. It is often used as an initial purification step before employing high-performance techniques like HPLC, or as a final polishing step sigmaaldrich.com, cytivalifesciences.com, researchgate.net. For example, Sephadex LH-20 chromatography in methanol has been used in the purification scheme for compounds from plant extracts pubcompare.ai.
Data Table: Yield of Isolated Compounds from Aralia elata
Bioactivity Spectrum and Pharmacological Investigations of Elatoside E
Anti-Diabetic and Hypoglycemic Activities of Elatoside E
Elatoside E is recognized as a significant hypoglycemic agent found in the root cortex of Aralia elata. researchgate.netbiocrick.com Its anti-diabetic properties are attributed to its effects on glucose metabolism and the inhibition of enzymes involved in carbohydrate digestion. ijresm.comajpcrjournal.comarjournals.org
Scientific investigations have consistently shown that Elatoside E can modulate blood glucose levels. rjptonline.org In studies involving oral sugar tolerance tests in rats, Elatoside E demonstrated a clear effect in suppressing the elevation of plasma glucose. researchgate.netbenthamopen.com This activity is a key indicator of its potential to help maintain glucose homeostasis. mdpi.com The mechanism behind this is partly linked to its ability to influence how the body processes sugars after a meal, preventing sharp spikes in blood glucose. jst.go.jpnih.gov
Research on oleanolic acid glycosides, the class of compounds to which Elatoside E belongs, has established a structure-activity relationship for hypoglycemic effects. researchgate.netjst.go.jp Studies examining various oleanolic acid 3-O-monodesmosides, including Elatoside E, found they significantly inhibited elevated plasma glucose levels in oral sucrose-loaded rats. nih.gov This suggests that the specific glycosidic structure of Elatoside E is crucial for its activity in regulating blood sugar. ekb.eg
A key mechanism contributing to the anti-diabetic effect of Elatoside E is the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase. arjournals.orgnih.gov These enzymes, located in the small intestine, break down complex carbohydrates into simple sugars like glucose for absorption into the bloodstream. scielo.br By inhibiting these enzymes, the rate of carbohydrate digestion and subsequent glucose absorption is slowed, leading to a more gradual increase in postprandial blood glucose levels. nih.govscielo.br
Studies on the aqueous extract of Aralia elata root cortex, the natural source of Elatoside E, have shown potent inhibitory activity against intestinal α-glucosidases such as maltase and sucrase. arjournals.org Research on various oleanolic acid saponins (B1172615) further supports that these compounds are promising hypoglycemic agents, partly through the inhibition of enzymes like α-amylase and α-glucosidase. researchgate.net The demonstrated hypoglycemic activity of Elatoside E in oral sucrose (B13894) tolerance tests points towards its inhibitory effect on sucrase, a type of α-glucosidase. jst.go.jpnih.gov
Anti-Inflammatory Effects of Elatoside E and Related Saponins
Triterpenoid (B12794562) saponins isolated from Aralia elata and related species are known to possess significant anti-inflammatory properties. researchgate.netmdpi.com While direct studies on Elatoside E's anti-inflammatory action are less common, extensive research on closely related saponins, such as Elatoside F, provides strong evidence for the anti-inflammatory potential of this class of compounds. medchemexpress.compsu.edu These saponins act by modulating key pathways and mediators involved in the inflammatory response. nih.govisciii.es
Research has shown that saponins structurally similar to Elatoside E can effectively modulate inflammatory mediators. A key example is Elatoside F, which was found to inhibit the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in a dose-dependent manner. psu.edu NO is a critical signaling molecule and a key mediator in the inflammatory process. Other saponins have also been reported to reduce the release of pro-inflammatory cytokines like interleukin-1β. scispace.com This ability to suppress the production of inflammatory mediators is a cornerstone of the anti-inflammatory effects observed in this family of saponins. mdpi.com
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govwikipedia.org The inhibition of this pathway is a significant target for anti-inflammatory therapies. Studies have demonstrated that Elatoside F, a saponin (B1150181) from Aralia elata that is structurally related to Elatoside E, effectively inhibits NF-κB activation induced by LPS in macrophage cell lines. medchemexpress.compsu.edu This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of genes for inflammatory mediators. wikipedia.org This mechanism appears to be a common trait among oleanane-triterpenoids, which have been shown to inhibit TNF-α-induced NF-κB activation. researchgate.net
| Compound | Source | Observed Anti-Inflammatory Effect | Reference |
|---|---|---|---|
| Elatoside F | Aralia elata | Inhibits LPS-induced nitric oxide production and NF-κB activation. | medchemexpress.com, psu.edu |
| Momordin Ic | Kochia scoparia | Exerts antiallergic, anti-inflammatory, and antinociceptive effects. | nih.gov |
| Oleanane (B1240867) Triterpenoids | Panax stipuleanatus | Inhibit TNF-α-induced NF-κB activation. | researchgate.net |
Cytotoxic and Anti-Cancer Potential of Elatoside E
In addition to its metabolic and anti-inflammatory effects, Elatoside E has been investigated for its cytotoxic potential against various cancer cell lines. researchgate.netnih.gov Triterpene glycosides from Aralia elata have shown promising results in oncology research. researchgate.net
In vitro studies have evaluated the cytotoxic activity of Elatoside E against several human cancer cell lines. One study reported that Elatoside E exhibited good growth inhibition of human hepatocellular carcinoma (HepG2) and human lung adenocarcinoma (LU-1) cancer cell lines, with IC₅₀ values of 7.21 µM and 4.35 µM, respectively. researchgate.net Another related oleanane-type triterpenoid, 3-O-[β-D-glucopyranosyl (l→3)]-α-L-arabinopyranosyl oleanolic acid, was found to be the most cytotoxic compound tested, inhibiting HepG2, LU-1, and human rhabdomyosarcoma (RD) cell lines with IC₅₀ values of 2.73, 1.76, and 2.63 µM, respectively. researchgate.net
Furthermore, in silico molecular docking studies suggest a potential mechanism for this anti-cancer activity. These studies have shown that Elatoside E has a high binding affinity for the human glucose transporter 1 (hGLUT1) protein. researchgate.net Since many cancer cells overexpress hGLUT1 to meet their high energy demands, inhibiting this transporter could be a viable strategy for cancer therapy. nih.govresearchgate.net
| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Elatoside E | HepG2 (Hepatocellular Carcinoma) | 7.21 | researchgate.net |
| LU-1 (Lung Adenocarcinoma) | 4.35 | researchgate.net | |
| RD (Rhabdomyosarcoma) | 15.84 | researchgate.net | |
| 3-O-[β-D-glucopyranosyl (l→3)]-α-L-arabinopyranosyl oleanolic acid | HepG2 (Hepatocellular Carcinoma) | 2.73 | researchgate.net |
| LU-1 (Lung Adenocarcinoma) | 1.76 | researchgate.net | |
| RD (Rhabdomyosarcoma) | 2.63 | researchgate.net |
In Vitro Cellular Cytotoxicity Studies
Elatoside E, an oleanane-type triterpenoid saponin, has been the subject of in vitro studies to determine its cytotoxic effects on various human cancer cell lines. Research has shown that Elatoside E exhibits inhibitory activity against several cancer cell lines.
In a study involving the evaluation of compounds isolated from the leaves of Aralia dasyphylla, Elatoside E was tested for its cytotoxic activities against three human cancer cell lines: human hepatocellular carcinoma (HepG2), human lung adenocarcinoma (LU-1), and human rhabdomyosarcoma (RD). mdpi.comresearchgate.net The results indicated that Elatoside E demonstrated good growth inhibition against HepG2 and LU-1 cancer cell lines. researchgate.net
The cytotoxic effects are typically quantified by the IC50 value, which represents the concentration of a substance needed to inhibit the growth of 50% of a cell population. For Elatoside E, the IC50 values against HepG2 and LU-1 cell lines were found to be in the micromolar range, highlighting its potential as a cytotoxic agent against these specific cancer types. researchgate.net
| Cell Line | Description | Elatoside E IC50 (µM) |
|---|---|---|
| HepG2 | Human Hepatocellular Carcinoma | Range of 1.76 - 7.21 |
| LU-1 | Human Lung Adenocarcinoma | Range of 1.76 - 7.21 |
| RD | Human Rhabdomyosarcoma | Data Not Specified |
Anti-Proliferative Effects on Cancer Cell Lines
The anti-proliferative activity of Elatoside E has been investigated, revealing its capacity to inhibit the growth of cancer cells. Studies have demonstrated that Elatoside E can significantly hinder the proliferation of human hepatocellular carcinoma (HepG2) and human lung adenocarcinoma (LU-1) cells. mdpi.comresearchgate.net The anti-proliferative effects are closely linked to the cytotoxic properties of the compound.
The mechanism behind these anti-proliferative effects is believed to be associated with the inhibition of essential cellular processes required for cancer cell growth and division. Research has pointed towards the potential of Elatoside E to act as an inhibitor of human glucose transporter 1 (hGLUT1). mdpi.comresearchgate.net Since cancer cells often exhibit increased glucose uptake to support their high proliferation rate, inhibiting hGLUT1 can effectively starve the cancer cells of their primary energy source, leading to a reduction in proliferation.
Further research into the specific molecular pathways affected by Elatoside E is ongoing, but the initial findings underscore its potential as an anti-proliferative agent worthy of more in-depth investigation for cancer therapy. researchgate.net
| Cancer Cell Line | Observed Effect | Potential Mechanism |
|---|---|---|
| HepG2 (Human Hepatocellular Carcinoma) | Good growth inhibition. researchgate.net | Inhibition of hGLUT1. mdpi.comresearchgate.net |
| LU-1 (Human Lung Adenocarcinoma) | Good growth inhibition. researchgate.net | Inhibition of hGLUT1. mdpi.comresearchgate.net |
Antioxidant Activities of Elatoside E
Scavenging of Free Radicals
Elatoside E has been identified as possessing antioxidant properties, including the ability to scavenge free radicals. researchgate.net Free radicals are highly reactive molecules that can cause damage to cells, contributing to oxidative stress and various diseases. The antioxidant activity of natural compounds is often evaluated through their capacity to neutralize these harmful radicals.
In vitro assays are commonly used to determine the free radical scavenging potential of compounds. bioline.org.brmdpi.com These assays often involve a substance that generates free radicals and a method to measure the reduction of these radicals in the presence of the test compound. The ability of Elatoside E to scavenge free radicals suggests that it may help protect cells from oxidative damage. The molecular structure of Elatoside E, like other triterpenoid saponins, likely contributes to this antioxidant capacity.
Enhancement of Oxygen Radical Absorbance Capacity
The Oxygen Radical Absorbance Capacity (ORAC) assay is a method used to quantify the total antioxidant capacity of a substance. wikipedia.orgnih.gov It measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals, which are a type of reactive oxygen species. A higher ORAC value indicates a greater antioxidant capacity. biotesys.de
Other Reported Biological Activities Relevant to Elatoside E Analogues
Hepatoprotective Effects
Analogues of Elatoside E, particularly other triterpenoid saponins, have been investigated for their hepatoprotective effects, which is the ability to prevent damage to the liver. Liver injury can be induced by various toxins, and research has explored the potential of these compounds to mitigate such damage.
Neurotrophic Activity (from related compounds like hyperelatosides)
While research on the direct neurotrophic activity of Elatoside E is not extensively documented, studies on similarly named compounds, the hyperelatosides, provide insight into the potential neurotrophic effects of related chemical structures. Five new biphenyl (B1667301) ether glycosides, named hyperelatosides A–E, have been isolated from the aerial parts of Hypericum elatoides. nih.govrsc.org This plant genus, Hypericum, is well-known for its traditional use in addressing neurological disorders. nih.gov
The neurotrophic potential of these compounds was evaluated based on their ability to enhance nerve growth factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC12) cells, a common model for neurobiological studies. nih.govrsc.org The investigation revealed that several of the newly identified phenolic metabolites demonstrated significant neurotrophic activities. nih.govresearchgate.net
Specifically, hyperelatosides A, B, and D, along with a related benzoate (B1203000) glycoside named hyperelatoside F, were found to significantly promote the neurite outgrowth induced by NGF in PC12 cells. nih.gov Hyperelatoside C was the exception among the new compounds, not showing significant activity in this assay. nih.govrsc.orgresearchgate.net The structures of these compounds were determined using 1D and 2D NMR spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS). nih.gov The discovery of biphenyl ether glycosides from a plant source was a novel finding, and these results highlight their potential as a new class of compounds with neurotrophic properties. nih.gov
The table below summarizes the observed neurotrophic activity of the hyperelatosides.
Table 1: Neurotrophic Activity of Hyperelatosides in NGF-Treated PC12 Cells
| Compound | Chemical Class | Source | Observed Activity |
|---|---|---|---|
| Hyperelatoside A | Biphenyl ether glycoside | Hypericum elatoides | Significant enhancement of neurite outgrowth nih.gov |
| Hyperelatoside B | Biphenyl ether glycoside | Hypericum elatoides | Significant enhancement of neurite outgrowth nih.gov |
| Hyperelatoside C | Biphenyl ether glycoside | Hypericum elatoides | No significant activity reported nih.govrsc.orgresearchgate.net |
| Hyperelatoside D | Biphenyl ether glycoside | Hypericum elatoides | Significant enhancement of neurite outgrowth nih.gov |
| Hyperelatoside E | Biphenyl ether glycoside | Hypericum elatoides | Data not specified in abstracts |
| Hyperelatoside F | Benzoate glycoside | Hypericum elatoides | Significant enhancement of neurite outgrowth nih.gov |
Mechanistic Insights and Molecular Targeting of Elatoside E
Cellular and Molecular Mechanisms Underlying Hypoglycemic Action
Elatoside E exerts its hypoglycemic effects through a multi-faceted approach, influencing various physiological processes involved in maintaining glucose homeostasis.
Research has demonstrated that Elatoside E can effectively modulate plasma glucose levels. researchgate.net Isolated from the root cortex of Aralia elata SEEM., this compound has shown the ability to inhibit the elevation of plasma glucose. researchgate.netbiocrick.com This effect was observed in studies utilizing an oral sucrose (B13894) tolerance test in rats, a common method for evaluating the hypoglycemic potential of various substances. tandfonline.comjst.go.jp The structure of Elatoside E, an oleanolic acid 3-O-[β-D-xylopyranosyl (1→2)][β-D-glucopyranosyl (1→3)]-α-L-arabinopyranoside, is crucial to this activity. biocrick.comtandfonline.com
Table 1: Effects of Elatoside E on Plasma Glucose
| Experimental Model | Key Finding | Reference |
|---|---|---|
| Oral sucrose tolerance test in rats | Inhibition of plasma glucose elevation | tandfonline.comjst.go.jp |
| General studies on Aralia elata extracts | Hypoglycemic activity attributed to components like Elatoside E | arjournals.org |
The pancreas, specifically the islets of Langerhans, plays a central role in glucose metabolism through the secretion of hormones like insulin (B600854) from β-cells. wikipedia.orgwikipedia.org While direct studies on Elatoside E's effect on β-cell function are not extensively detailed in the provided context, the regulation of plasma glucose is intrinsically linked to insulin secretion. wikipedia.org The function of β-cells is to synthesize and secrete insulin, which facilitates glucose uptake by cells, thereby lowering blood glucose levels. wikipedia.orgplos.org The health and proper functioning of these cells are critical for preventing conditions like diabetes. wikipedia.orgfrontiersin.org Terpenoid compounds, the class to which Elatoside E belongs, have been noted for their protective effects on pancreatic β-cells. researchgate.net
Table 2: Gastrointestinal Effects of Oleanane-type Triterpene Saponins (B1172615) (including Elatosides)
| Effect | Mechanism | Reference |
|---|---|---|
| Inhibition of Gastric Emptying | Slows the passage of nutrients to the intestine | researchgate.net |
| Inhibition of Intestinal Glucose Uptake | Reduces the rate of glucose absorption from the gut | researchgate.net |
Signaling Pathway Modulation by Elatoside E
The physiological effects of Elatoside E are mediated through the modulation of specific signaling pathways, involving neuronal and molecular mediators.
Research into the mechanisms of action for oleanane-type triterpene saponins has revealed the involvement of capsaicin-sensitive sensory nerves. researchgate.net These nerves, which can be stimulated by capsaicin, the active component of chili peppers, are involved in various physiological processes, including pain perception and neurogenic inflammation. frontiersin.orgfrontiersin.org The activation of these nerves can lead to the release of neuropeptides that have vasodilatory and other effects. nih.gov The inhibitory effects of certain saponins on gastric emptying have been linked to these capsaicin-sensitive pathways, suggesting that Elatoside E may exert some of its gastrointestinal effects through the modulation of these sensory nerves. jst.go.jpresearchgate.net
The mechanisms of action of active saponins also appear to involve endogenous nitric oxide (NO) and prostaglandins (B1171923) (PGs). researchgate.net Both NO and PGs are important signaling molecules involved in a wide range of physiological and pathological processes, including inflammation and the regulation of vascular tone. frontiersin.orgnih.gov There is a well-established interplay between the NO and PG pathways. nih.gov For instance, NO can modulate the activity of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.govdiva-portal.org The observation that the pharmacological effects of active saponins may be mediated by NO and PGs suggests a complex mechanism of action that extends to the modulation of inflammatory and vascular signaling pathways. researchgate.netscispace.com
Table 3: Signaling Pathways Modulated by Active Saponins
| Signaling Pathway | Observed Effect | Reference |
|---|---|---|
| Capsaicin-Sensitive Nerves | Involvement in the inhibition of gastric emptying | jst.go.jpresearchgate.net |
| Endogenous Nitric Oxide (NO) | Potential mediation of pharmacological effects | researchgate.net |
| Prostaglandins (PGs) | Potential mediation of pharmacological effects | researchgate.net |
Potential Sympathetic Nerve Involvement
The pharmacological effects of certain oleanane-type triterpene saponins, a class to which Elatoside E belongs, may involve the sympathetic nervous system. nih.gov The sympathetic nervous system is a division of the autonomic nervous system responsible for the "fight or flight" response, preparing the body for intense physical activity by, for example, increasing heart rate and redirecting blood flow. msdmanuals.comteachmeanatomy.infoyoutube.com This system typically acts to counterbalance the parasympathetic nervous system, which manages "rest-and-digest" functions. clevelandclinic.org The interaction between these saponins and the nervous system is a complex area of research. For some saponins, their effects on gastrointestinal functions have been linked to mechanisms involving capsaicin-sensitive nerves and endogenous substances like nitric oxide and prostaglandins, with a possible role for sympathetic nerves also suggested. nih.gov
The sympathetic nervous system's influence is widespread, affecting various organs and bodily processes. msdmanuals.com It originates in the thoracic and lumbar regions of the spinal cord, with signals transmitted through pre-ganglionic and post-ganglionic neurons to target organs. teachmeanatomy.info A key component is the adrenal medulla, which, upon sympathetic stimulation, releases adrenaline and noradrenaline into the bloodstream, producing a more sustained hormonal effect. teachmeanatomy.info The precise mechanisms by which compounds like Elatoside E might interact with this intricate system are still under investigation.
Identification of Molecular Targets
The identification of specific molecular targets is crucial for understanding the mechanism of action of any bioactive compound. frontiersin.org Techniques such as chemical proteomics and molecular docking are employed to pinpoint these interactions. frontiersin.org
Human Glucose Transporter 1 (hGLUT1) as a Potential Target
Research has identified the human glucose transporter 1 (hGLUT1) as a potential molecular target for Elatoside E. scispace.comnih.gov hGLUT1, also known as SLC2A1, is a protein that facilitates the transport of glucose across cell membranes and is vital for cellular respiration. wikipedia.orgnih.gov It is highly expressed in erythrocytes and the endothelial cells of the blood-brain barrier. wikipedia.org
In silico molecular docking studies have been conducted to investigate the interaction between Elatoside E and hGLUT1. scispace.comnih.gov These computational models predict how a ligand (in this case, Elatoside E) might bind to the active site of a protein. Studies have shown that Elatoside E, along with other oleanane-type triterpenoids, exhibits a high binding affinity for hGLUT1. nih.gov This suggests that Elatoside E could potentially inhibit the function of hGLUT1, a characteristic that is of interest for its potential therapeutic applications. scispace.comnih.gov The overexpression of hGLUT1 is a known characteristic of various cancer cells, making it a target for the development of new therapeutic inhibitors. nih.gov
Other Predicted or Identified Protein Interactions
Beyond hGLUT1, Elatoside E is a triterpenoid (B12794562) saponin (B1150181), and this class of compounds is known to interact with various proteins. d-nb.infocusabio.com Protein-protein interactions are fundamental to most cellular processes, and understanding how a compound affects these networks can provide insight into its biological effects. cusabio.comsigmaaldrich.com
While specific, comprehensively documented protein interactions for Elatoside E are still being fully elucidated, research on related compounds offers some clues. For instance, studies on other saponins have utilized chemical proteomics to identify numerous potential protein targets. frontiersin.org This approach involves using a "clickable" chemical probe version of the compound to "fish" for its binding partners within a cell lysate. frontiersin.org Such studies on related molecules have identified targets like Hsp90AB1, a heat shock protein. frontiersin.org
Further research using techniques like liquid chromatography-tandem mass spectrometry (LC–ESI–MS/MS)-based molecular networking helps in the identification of compounds like Elatoside E within complex natural extracts and can be a starting point for exploring their broader biological interactions. d-nb.info The intricate network of protein interactions within a cell means that a single compound can have multiple effects by binding to various protein targets. researchgate.net
Structure Activity Relationship Sar Studies of Elatoside E and Its Glycosides
Influence of Glycosidic Moieties on Bioactivity
The type, number, and linkage of sugar units attached to the triterpene aglycone are critical determinants of the bioactivity of Elatoside E and related compounds. Studies comparing Elatoside E to other glycosides isolated from the root cortex of Aralia elata have revealed clear patterns regarding the role of these glycosidic chains.
The presence of a complex sugar chain at the C-3 position of the oleanolic acid aglycone is fundamental to the bioactivity of Elatoside E. Elatoside E is a monodesmosidic saponin (B1150181), meaning it has a sugar chain attached only at the C-3 position, while the C-28 carboxyl group remains a free acid. This structural characteristic is a key factor for its potent hypoglycemic activity. Research has shown that oleanolic acid 3-O-monodesmosides, such as Elatoside E, exhibit a significant inhibitory effect on the elevation of plasma glucose levels in sucrose-loaded rats. nih.gov The specific trisaccharide chain of Elatoside E, identified as 3-O-[β-D-xylopyranosyl(1→2)][β-D-glucopyranosyl(1→3)]-α-L-arabinopyranoside, confers this strong activity. nih.gov In contrast, the aglycone itself, oleanolic acid, shows poor activity, highlighting the essential role of the 3-O-glycoside moiety in enabling the compound's biological function. nih.gov
The addition of a glucose molecule at the C-28 carboxyl group via an ester linkage, which converts a monodesmosidic saponin into a bidesmosidic one, has a profound impact on bioactivity. Studies comparing Elatoside E with its bidesmosidic counterpart, Elatoside F, which shares the same 3-O-glycoside chain but also has a 28-O-β-D-glucopyranosyl ester, demonstrate this modulating effect. Bidesmosidic saponins (B1172615), including Elatoside F and other related compounds like Chikusetsusaponin IV, were found to lack or have significantly reduced hypoglycemic activity compared to their monodesmosidic analogs. nih.gov This suggests that the presence of the 28-ester glucosidal moiety attenuates or abolishes the potent inhibitory activity observed for 3-O-monodesmosidic glycosides like Elatoside E. The free carboxyl group at C-28 appears to be a crucial feature for exerting a strong hypoglycemic effect.
Triterpene Aglycone Modifications and Bioactivity
The core structure of Elatoside E is the pentacyclic triterpene oleanolic acid. While extensive research has been conducted on the glycosidic moieties, specific studies focusing on the synthetic or semi-synthetic modification of the oleanolic acid aglycone within the Elatoside E molecule are not extensively documented in the available scientific literature. The primary body of research on the SAR of compounds from Aralia elata has concentrated on the naturally occurring variations in the sugar chains attached to the unmodified oleanolic acid scaffold. nih.govnih.gov Therefore, a detailed analysis of how modifications to the triterpene aglycone of Elatoside E would alter its bioactivity cannot be provided based on current direct evidence.
Comparative SAR Analysis with Other Oleanolic Acid Glycosides
The hypoglycemic activity of Elatoside E is best understood when compared with other oleanolic acid glycosides isolated from the same source. This comparative analysis clearly establishes the structural requirements for activity.
As shown in the table below, the most potent compounds are the 3-O-monodesmosides, where the C-28 position has a free carboxyl group. Elatoside E demonstrated the strongest inhibitory activity among the tested compounds, with a 75.9% inhibition of plasma glucose level elevation at 0.5 hours. nih.gov Other monodesmosides like Elatoside A and Stipuleanoside R1 also showed substantial activity (69.2% and 56.8%, respectively). nih.gov
In stark contrast, the bidesmosidic glycosides, which possess an additional sugar ester-linked at C-28, showed significantly diminished or no activity. Elatoside C and Chikusetsusaponin IV, which are bidesmosidic, were found to be inactive in the assay. nih.gov This pattern underscores the critical importance of a free C-28 carboxyl group for hypoglycemic action in this class of compounds. The aglycone, oleanolic acid, was also largely inactive on its own, confirming the necessity of the 3-O-glycosidic chain for bioactivity. nih.gov
Interactive Data Table: Hypoglycemic Activity of Elatoside E and Related Oleanolic Acid Glycosides
This table summarizes the structure and hypoglycemic activity of various oleanolic acid glycosides isolated from the root cortex of Aralia elata. Activity was measured as the percent inhibition of elevated plasma glucose levels in sucrose-loaded rats.
| Compound | Glycosylation Pattern | R1 (at C-3) | R2 (at C-28) | Hypoglycemic Activity (% Inhibition at 0.5h) |
| Elatoside E | Monodesmoside | -Ara(1→[Xyl(1→2)]Glc(1→3)) | -COOH | 75.9% |
| Elatoside A | Monodesmoside | -Ara(1→[Rha(1→2)]Ara(1→3)) | -COOH | 69.2% |
| Stipuleanoside R1 | Monodesmoside | -Glc(1→[Xyl(1→2)]3) | -COOH | 56.8% |
| Oleanolic Acid | Aglycone | -H | -COOH | Poor Activity |
| Elatoside C | Bidesmoside | -Ara(1→[Rha(1→2)]Ara(1→3)) | -Glc | Inactive |
| Chikusetsusaponin IV | Bidesmoside | -Glc(1→[Xyl(1→2)]2) | -Glc | Inactive |
Preclinical Efficacy and in Vitro/in Vivo Assessments of Elatoside E
In Vivo Animal Models for Hypoglycemic Evaluation
Elatoside E has demonstrated hypoglycemic activity in preclinical studies utilizing animal models. Specifically, Elatoside E was identified as a hypoglycemic principle from the root cortex of Aralia elata Seem. researchgate.netnih.govhenriettesherbal.comrjptonline.orgnih.govjst.go.jpdntb.gov.ua. In vivo assessments involved monitoring its effect on the elevation of plasma glucose levels in rats during oral sugar tolerance tests researchgate.netnih.govhenriettesherbal.comrjptonline.orgnih.govjst.go.jp. These studies indicated that Elatoside E can modulate postprandial glucose spikes in these models researchgate.netnih.govhenriettesherbal.comrjptonline.orgnih.govjst.go.jp. Furthermore, research into related oleanolic acid glycosides from Aralia elata has explored structure-activity relationships, suggesting that the 3-O-glycoside moiety is essential for hypoglycemic activity, while the 28-ester glucosidal moiety may reduce it researchgate.netnih.govjst.go.jp.
In Vitro Anti-Inflammatory Assessments
Information regarding the in vitro anti-inflammatory assessments of Elatoside E was not detailed in the provided search results. Studies exploring the anti-inflammatory potential of other plant extracts and compounds, such as their effects on lipopolysaccharide (LPS)-induced nitric oxide production in macrophages or the modulation of inflammatory cytokines, were found. However, specific experimental data pertaining to Elatoside E's activity in these assays was absent from the retrieved literature.
Assessment of Anti-Apoptotic Effects in Cell Culture Models
The retrieved literature did not provide specific data on the assessment of anti-apoptotic effects of Elatoside E in cell culture models. While research on compounds like Calenduloside E analogues demonstrated protective effects against hydrogen peroxide (H₂O₂)-induced apoptosis in cardiomyocytes by modulating apoptotic protein expression, specific findings for Elatoside E in such cellular models were not detailed in the provided snippets.
Pharmacodynamic Studies in Preclinical Models
The search results primarily focused on the methodologies and modeling approaches used in pharmacodynamic (PK/PD) studies for drug discovery and preclinical development. Specific pharmacodynamic studies that detail the mechanisms of action or observed effects of Elatoside E in preclinical models were not found within the provided snippets.
Compound List:
Elatoside E
Elatoside F
Oleanolic acid
Advanced Analytical Techniques for Elatoside E Characterization and Quantification
Chromatographic Methods for Elatoside E Analysis
Chromatography is a cornerstone for the separation and analysis of Elatoside E from the complex phytochemical mixtures in which it is typically found. libretexts.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal for its isolation and analytical assessment. phenomenex.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like Elatoside E. mdpi.compatsnap.com It offers high resolution and sensitivity for both purity assessment and quantitative analysis. mdpi.com A typical HPLC method for Elatoside E involves a reversed-phase (RP) column, often a C18, which separates compounds based on their hydrophobicity. researchgate.netgeneticsmr.org
For quantification, an HPLC system is often coupled with a UV or Diode Array Detector (DAD). researchgate.netnih.gov Although oleanolic acid glycosides like Elatoside E may exhibit weak UV absorbance, a low wavelength (around 205 nm) can be effective for detection. researchgate.net Method validation is crucial to ensure results are accurate and reproducible. A quantitative HPLC/UV method for a related saponin (B1150181) demonstrated excellent linearity (R² = 0.9999) over a concentration range of 0.03125–2.0 mg/mL, with a limit of detection (LOD) of 12.0 µg/mL and a limit of quantification (LOQ) of 36.5 µg/mL. researchgate.net The precision of such methods is typically high, with relative standard deviation (RSD) values for intra- and inter-day analysis being less than 0.2%. researchgate.net
The purity of an Elatoside E sample can be assessed by analyzing the resulting chromatogram for the presence of extraneous peaks. sepscience.com Peak purity analysis, often performed with a PDA detector, helps confirm that the main analyte peak is not co-eluting with impurities. sepscience.comchromatographyonline.com
Table 1: Example HPLC Method Parameters for Saponin Analysis This table is a composite example based on typical methods for related compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm × 100 mm, 3.5 µm) | scholars.direct |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile (B52724) and Water (often with 0.1% formic acid) | researchgate.netscholars.direct |
| Flow Rate | 1.0 mL/min | researchgate.netgeneticsmr.org |
| Detection | UV/DAD at ~205 nm | researchgate.net |
| Column Temperature | 35-40°C | geneticsmr.orgscholars.direct |
| Injection Volume | 10-20 µL | geneticsmr.orgscholars.direct |
Gas Chromatography (GC) is primarily used to analyze volatile and thermally stable compounds. libretexts.orgshimadzu.com Since Elatoside E is a large, non-volatile glycoside, it cannot be analyzed directly by GC. However, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool for analyzing the constituent parts of the saponin after chemical breakdown. mdpi.comnih.gov
The standard procedure involves acid hydrolysis of Elatoside E to cleave the glycosidic bonds, separating the aglycone (Oleanolic acid) from its sugar moieties. scielo.org.bo The liberated sapogenin and sugars are then derivatized to increase their volatility and thermal stability. scielo.org.bo A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. scielo.org.bo These volatile derivatives can then be separated and identified by GC-MS. nih.govscielo.org.bo This method allows for the unambiguous identification of the aglycone and the types of monosaccharides present in the original Elatoside E structure. mdpi.com
Spectroscopic Techniques for Elatoside E Analysis
Spectroscopic techniques provide detailed information about the molecular structure and composition of Elatoside E. They are essential for confirming its identity and elucidating its chemical architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation and confirmation of organic molecules like Elatoside E. libretexts.org It provides precise information about the carbon-hydrogen framework and the connectivity of atoms. libretexts.org
For confirming the structure of Elatoside E, a suite of NMR experiments is typically required:
¹H NMR (Proton NMR): Identifies the different types of protons in the molecule and their immediate electronic environment.
¹³C NMR (Carbon-13 NMR): Determines the number and type of carbon atoms. The chemical shifts of anomeric carbons in the sugar units are particularly important for identifying the sugars and their configuration. nih.gov
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons. These are crucial for piecing together the aglycone structure and determining the sequence and linkage points of the sugar chains attached to the oleanolic acid core. jst.go.jpuzh.ch
NMR serves as a definitive method for confirming the identity of Elatoside E by comparing its spectral data with that of a reference standard or published data. usp.ac.jpglycoscience.ru
Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. mdpi.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and characterizing saponins (B1172615) in complex mixtures. worldscientific.comnih.gov
High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, can determine the accurate mass of the Elatoside E molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with high precision. scholars.directmdpi.com This allows for the calculation of its elemental formula, providing strong evidence for its identity. mdpi.com
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the Elatoside E molecule. worldscientific.comnih.gov Through collision-induced dissociation (CID), the parent ion is fragmented in a predictable manner. The resulting product ions provide structural information, particularly about the sequence of sugar units. jst.go.jpnih.gov The fragmentation pattern typically involves the sequential loss of sugar residues, allowing researchers to deduce the structure of the glycosidic chains and identify the aglycone. nih.govnih.gov
Table 2: Typical Mass Spectrometry Data for Triterpenoid (B12794562) Saponin Analysis This table illustrates the type of data obtained from MS analysis.
| Analysis Type | Information Obtained | Significance for Elatoside E |
|---|---|---|
| LC-MS (Full Scan) | Provides molecular weight from the [M+H]⁺, [M+Na]⁺, or [M+H-H₂O]⁺ ions. | Confirms the molecular weight of Elatoside E. scholars.direct |
| HRMS (e.g., QTOF-MS) | Provides accurate mass for elemental formula determination. | Confirms the exact molecular formula of Elatoside E. scholars.directnih.gov |
| LC-MS/MS (Tandem MS) | Generates fragment ions from the parent molecule. | Elucidates the sugar sequence and linkage by observing neutral losses of sugar units. jst.go.jpnih.govresearchgate.net |
While UV detection is common in HPLC, many saponins, including potentially Elatoside E, lack a strong chromophore, making sensitive detection difficult. researchgate.netnorfeed.net The Evaporative Light Scattering Detector (ELSD) provides a valuable alternative. labmanager.com ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase. researchgate.netchromatographyonline.com
The ELSD works in three stages:
Nebulization: The HPLC eluent is sprayed with an inert gas (like nitrogen) to form a fine mist of droplets. labmanager.com
Evaporation: The droplets pass through a heated drift tube where the mobile phase evaporates, leaving behind solid particles of the analyte. labmanager.com
Detection: A light source (e.g., a laser) illuminates the stream of particles, and a photodiode detects the amount of scattered light, which is proportional to the mass of the analyte. labmanager.comchromatographyonline.com
ELSD is particularly useful for the analysis of saponins and is compatible with the gradient elution methods often required to separate complex mixtures from plant extracts. mdpi.compsu.edu It has been successfully used for the quantitative analysis of saponins and for profiling compounds in extracts from Aralia elata. psu.edumdpi.com This makes it a highly suitable technique for creating a comprehensive profile of elatosides, including Elatoside E, in a sample. chromatographyonline.comnih.gov
Hyphenated Techniques for Comprehensive Analysis (e.g., HPLC-MS)
The comprehensive analysis, characterization, and quantification of Elatoside E rely heavily on advanced hyphenated analytical techniques. The coupling of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) is a particularly powerful approach for studying complex triterpenoid saponins. researchgate.netresearchgate.net
High-resolution mass spectrometry, specifically with electrospray ionization (ESI-MS), has been instrumental in the structural elucidation of Elatoside E and related saponins isolated from plants like Aralia elata. mdpi.com Techniques such as HPLC-MS, LC-MS/MS, and UPLC-MS/MS provide both separation and structural information in a single analysis. researchgate.netresearchgate.netbibliotekanauki.pl ESI is a soft ionization technique well-suited for large, thermally labile, and polar molecules like saponins, allowing them to be ionized intact for mass analysis. researchgate.net Tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (ESI-MSn) further aids in structural elucidation by providing detailed fragmentation patterns of the glycosidic chains and the aglycone. researchgate.netbibliotekanauki.pl
The chromatographic separation is typically achieved using reverse-phase columns. For instance, the analysis of saponins from Aralia elata has been performed using a reverse-phase C18 column with a mobile phase consisting of a water and acetonitrile gradient. researchgate.net Another documented HPLC method for isolating Elatoside E utilized a Develosil Lop-ODS column with a methanol-water gradient. researchgate.netresearchgate.net Due to the general lack of a strong UV chromophore in oleanane-type saponins, detection is often performed at low wavelengths, such as 205 nm. researchgate.netresearchgate.net
UPLC-MS/MS methods have been developed for the simultaneous determination and pharmacokinetic studies of multiple triterpenoid saponins in biological matrices like beagle dog plasma. researchgate.net These methods offer high sensitivity and specificity, using techniques like multiple reaction monitoring (MRM) for precise quantification. researchgate.net The combination of an ACQUITY UPLC BEH C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid has proven effective for separating various saponins. researchgate.net
The table below summarizes exemplary conditions used in the analysis of saponins, including Elatoside E.
| Technique | Column | Mobile Phase | Detection Method | Application | Reference |
| HPLC/UV | Reverse-phase C18 | Water and Acetonitrile (isocratic) | UV at 205 nm | Quantification | researchgate.net |
| HPLC | Develosil Lop-ODS | Methanol (B129727) and Water (gradient) | UV at 205 nm | Isolation | researchgate.netresearchgate.net |
| LC-ESI-MS/MS | Not specified | Acetonitrile and 2% aqueous formic acid (gradient) | ESI-MS/MS | Structural Characterization | bibliotekanauki.pl |
| UPLC-MS/MS | ACQUITY UPLC BEH C18 | Acetonitrile and water with 0.1% formic acid (gradient) | ESI-MS/MS in MRM mode | Quantification in plasma | researchgate.net |
| HR-ESI-MS | Not specified | Not specified | High-Resolution ESI-MS | Structural Elucidation | mdpi.com |
Challenges in Analytical Characterization of Saponins like Elatoside E
The analytical characterization of saponins, including Elatoside E, presents several significant challenges owing to their complex structural features. researchgate.netresearchgate.net These challenges span from extraction and isolation to detection and accurate quantification.
A primary difficulty in the analysis of many saponins is the absence of a suitable chromophore in their structure, which is necessary for detection by UV-Vis spectrophotometry. researchgate.netresearchgate.net Most oleanane-type saponins lack conjugated double bond systems that absorb light in the higher UV range. Consequently, detection is often limited to low wavelengths (200-210 nm), where the response is non-specific and many other organic molecules can interfere, complicating the analysis. researchgate.net While detectors like the Evaporative Light Scattering Detector (ELSD) can circumvent the need for a chromophore, they have their own limitations. researchgate.netresearchgate.net
The structural complexity and diversity of saponins pose another major hurdle. Elatoside E is an oleanolic acid glycoside with multiple sugar units attached. The complete structural elucidation requires determining not only the aglycone and the constituent monosaccharides but also the sequence of these sugars, their linkage positions, and their anomeric configurations (α or β). This process is described as complicated and time-consuming, necessitating a combination of advanced spectroscopic techniques, primarily high-field NMR (1D and 2D) and high-resolution mass spectrometry. mdpi.combibliotekanauki.pl
Furthermore, the extraction and isolation process itself is fraught with challenges. The use of hot extraction with aqueous alcohols can lead to the degradation of labile functionalities, such as acyl groups, potentially forming artifacts rather than isolating the genuine native saponins. researchgate.net
Accurate quantification also presents a significant problem. Due to the difficulty and expense of isolating every individual saponin, pure analytical standards for compounds like Elatoside E are often not commercially available. A common practice is to use the aglycone (e.g., oleanolic acid) as an external standard for quantifying its various glycosides. However, this approach can yield less accurate results because the molar absorptivity or detector response can differ significantly between the aglycone and its large glycosidic derivatives. bibliotekanauki.pl The large molecular weight and complexity of saponins can also make them difficult to detect in biological fluids like plasma. researchgate.net
The table below outlines the key challenges in the analysis of saponins like Elatoside E.
| Challenge Area | Specific Issue | Impact on Analysis | Reference |
| Detection | Lack of a strong UV chromophore | Requires detection at low, non-specific wavelengths (200-210 nm), leading to potential interference. | researchgate.netresearchgate.net |
| Structural Complexity | High diversity in aglycones, sugar types, and linkage patterns | Makes complete structural elucidation difficult and time-consuming, requiring multiple advanced analytical methods. | mdpi.combibliotekanauki.pl |
| Extraction & Isolation | Lability of saponin structures | Hot extraction methods can cause degradation and the formation of artifacts, misrepresenting the sample's true composition. | researchgate.net |
| Quantification | Lack of individual analytical standards | Using aglycones as standards for glycosides can lead to inaccurate quantification due to different detector responses. | bibliotekanauki.pl |
| Bioanalysis | Large molecular size and complexity | Can result in poor detection and recovery from complex biological matrices like plasma. | researchgate.net |
Biosynthetic Pathways and Metabolic Studies of Elatoside E
Triterpene Backbone Biosynthesis (e.g., Role of β-Amyrin Synthase)
The biosynthesis of Elatoside E originates from the ubiquitous isoprenoid pathway, which provides the precursor 2,3-oxidosqualene (B107256). The formation of the characteristic pentacyclic oleanane (B1240867) skeleton is a pivotal step, catalyzed by the enzyme β-amyrin synthase (EC 5.4.99.39). wikipedia.orguniprot.org
β-amyrin synthase is a type of oxidosqualene cyclase (OSC), an enzyme that directs the intricate cyclization of the linear 2,3-oxidosqualene molecule into a specific polycyclic structure. rsc.orgnih.gov This enzymatic reaction is a remarkable example of stereospecific catalysis, generating five rings and eight asymmetric centers in a single, concerted transformation. uniprot.orgnih.gov The process is initiated by the protonation of the epoxide ring in 2,3-oxidosqualene, triggering a cascade of ring-forming reactions and subsequent hydride and methyl shifts to yield the stable β-amyrin structure. rsc.org This β-amyrin molecule serves as the fundamental scaffold for a vast array of oleanane-type saponins (B1172615), including Elatoside E. researchgate.net
Table 1: Key Stages in Triterpene Backbone Formation
| Step | Precursor | Enzyme | Product | Description |
|---|---|---|---|---|
| Cyclization | 2,3-Oxidosqualene | β-Amyrin Synthase (an Oxidosqualene Cyclase) | β-Amyrin | Formation of the pentacyclic oleanane triterpene skeleton. nih.gov |
| Oxidation | β-Amyrin | Cytochrome P450 Monooxygenase (e.g., CYP716A subfamily) | Oleanolic Acid | Hydroxylation and subsequent oxidation of the C-28 methyl group to a carboxylic acid. nih.govnih.gov |
Following the formation of the β-amyrin backbone, the molecule undergoes oxidative modifications. For Elatoside E, this involves the oxidation of the C-28 methyl group to a carboxylic acid, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govnih.gov This transformation converts β-amyrin into oleanolic acid, the aglycone (non-sugar) core of Elatoside E. nih.govnih.gov
Glycosylation Steps in Elatoside E Formation
Glycosylation is the final and critical stage in the biosynthesis of Elatoside E, responsible for attaching the sugar side chains that significantly influence the compound's solubility and biological activity. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs), which transfer sugar moieties from an activated nucleotide sugar donor (e.g., UDP-glucose) to the aglycone. nih.govresearchgate.net
The chemical structure of Elatoside E is Olean-12-en-28-oic acid, 3-[(O-β-D-glucopyranosyl-(1→3)-O-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl)oxy]-, (3β)-. chemicalbook.com This reveals a specific sequence of glycosylation events at the C-3 hydroxyl group of the oleanolic acid aglycone. The process is believed to occur sequentially:
An arabinose sugar is first attached to the C-3 hydroxyl group of oleanolic acid.
A xylose sugar is then added to the C-2 position of the arabinose.
Finally, a glucose molecule is attached to the C-3 position of the xylose.
Each of these steps requires a specific UGT with high regio- and stereospecificity for the acceptor molecule and the sugar donor. nih.govfrontiersin.org This sequential addition of monosaccharides results in the branched trisaccharide chain characteristic of Elatoside E.
Table 2: Glycosylation Sequence of Elatoside E
| Step | Acceptor Molecule | Sugar Added | Linkage Formed | Product |
|---|---|---|---|---|
| 1 | Oleanolic Acid | α-L-Arabinopyranose | C-3 of Aglycone | Oleanolic acid 3-O-α-L-arabinopyranoside |
| 2 | Product of Step 1 | β-D-Xylopyranose | (1→2) to Arabinose | Oleanolic acid 3-O-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranoside |
| 3 | Product of Step 2 | β-D-Glucopyranose | (1→3) to Xylose | Elatoside E |
Enzymatic Activities Involved in Elatoside E Biosynthesis
The complete biosynthesis of Elatoside E relies on the catalytic activities of three major enzyme families.
Oxidosqualene Cyclases (OSCs): As detailed in section 10.1, β-amyrin synthase is the foundational enzyme that constructs the β-amyrin skeleton from 2,3-oxidosqualene. wikipedia.org
Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are crucial for the oxidative functionalization of the triterpene backbone. frontiersin.orgnih.govnih.gov In the Elatoside E pathway, a CYP enzyme, likely from the CYP716 family, is responsible for the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, yielding oleanolic acid. nih.govnih.gov Transcriptome analysis of Aralia elata has identified several candidate CYP genes potentially involved in this process. nih.govresearchgate.net
UDP-Glycosyltransferases (UGTs): This large family of enzymes carries out the final glycosylation steps. researchgate.net The formation of Elatoside E requires at least three distinct UGTs to sequentially attach arabinose, xylose, and glucose with precise linkages. nih.govacs.org Research on Aralia elata has revealed a multitude of UGT genes expressed in the plant, some of which are presumed to be the specific catalysts for saponin (B1150181) biosynthesis. nih.gov
Table 3: Enzyme Families in Elatoside E Biosynthesis
| Enzyme Family | Specific Enzyme (Putative) | Role in Pathway | Substrate → Product |
|---|---|---|---|
| Oxidosqualene Cyclase | β-Amyrin Synthase | Triterpene backbone cyclization | 2,3-Oxidosqualene → β-Amyrin |
| Cytochrome P450 | CYP716A Subfamily Member | C-28 oxidation of the backbone | β-Amyrin → Oleanolic Acid |
| UDP-Glycosyltransferases | Multiple specific UGTs | Sequential addition of sugars | Oleanolic Acid → Elatoside E |
Metabolic Fate and Biotransformation of Elatoside E
When administered orally, the metabolic fate of large, complex glycosides like Elatoside E is heavily influenced by the gut microbiota. nih.govnih.gov Due to their size and polarity, triterpenoid (B12794562) saponins generally have low direct absorption rates in the gastrointestinal tract. nih.govresearchgate.net
The primary biotransformation pathway for saponins is the stepwise hydrolysis of the sugar chains by microbial glycosidases in the intestine. nih.govbvsalud.org This process can lead to the formation of various metabolites, including:
Secondary Saponins: Molecules with partially cleaved sugar chains.
Aglycone: The complete removal of all sugar moieties, which would yield oleanolic acid in the case of Elatoside E.
These metabolites, particularly the less polar aglycone, are often more readily absorbed into the bloodstream than the parent saponin and may represent the true bioactive forms of the compound. mdpi.com Once absorbed, the aglycone and its metabolites can undergo further Phase II metabolism in the liver, such as glucuronidation, to increase their water solubility and facilitate excretion. mdpi.com Therefore, the in vivo activity of Elatoside E may be attributable to the combined effects of the parent compound and its various deglycosylated and conjugated metabolites. nih.govmdpi.com
Future Directions and Research Perspectives on Elatoside E
Development of Novel Elatoside E Analogues with Enhanced Bioactivity
The chemical structure of Elatoside E, featuring an oleanolic acid aglycone linked to a trisaccharide chain, presents a versatile scaffold for synthetic modification. biocrick.com Future research will likely focus on the rational design and synthesis of novel analogues to enhance its bioactivity, improve pharmacokinetic properties, and reduce potential toxicity. Key strategies may involve:
Glycosylation Pattern Modification: Altering the number, type, and linkage of sugar moieties can significantly impact biological activity. Research on other oleanolic acid glycosides has shown that modifications to the sugar chain can influence activities such as anti-fungal and anti-cancer effects. mdpi.comresearchgate.net
Aglycone Derivatization: Chemical modifications at various positions on the oleanolic acid backbone, such as the C-3 hydroxyl group or the C-28 carboxylic acid, have been shown to yield compounds with potent anti-inflammatory and anticancer properties. nih.govnih.gov
Hybrid Compound Synthesis: Combining the structural features of Elatoside E with other pharmacologically active molecules could lead to the development of hybrid compounds with dual or synergistic therapeutic effects.
These synthetic endeavors aim to elucidate structure-activity relationships (SAR), providing a deeper understanding of how specific structural features contribute to the biological effects of Elatoside E and its derivatives. researchgate.net
| Synthetic Strategy | Potential Enhancement | Rationale based on Triterpenoid (B12794562) Saponin (B1150181) Research |
| Modification of sugar moieties | Increased target specificity, improved solubility | The nature and conformation of the carbohydrate chain strongly influence antitumor activity in other oleanane (B1240867) analogues. researchgate.net |
| Derivatization of oleanolic acid | Enhanced anti-inflammatory or anticancer potency | Introduction of heterocyclic rings or amide groups to the oleanane skeleton has yielded analogues with significant bioactivity. nih.gov |
| Creation of hybrid molecules | Synergistic therapeutic effects | Combining pharmacophores is a common strategy in medicinal chemistry to develop multi-target drugs. |
Exploration of Additional Pharmacological Targets
While initially identified for its hypoglycemic activity, the broader pharmacological potential of Elatoside E remains largely unexplored. biocrick.com Future investigations are expected to screen Elatoside E and its synthetic analogues against a wide range of biological targets. Given the known activities of oleanane-type saponins (B1172615), promising areas of investigation include:
Anti-inflammatory Effects: Many oleanolic acid derivatives exhibit potent anti-inflammatory activity by modulating key signaling pathways such as NF-κB. nih.govnih.gov Elatoside E could be investigated for its ability to inhibit pro-inflammatory cytokines and enzymes.
Anticancer Activity: Triterpenoid saponins are known to possess cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction. nih.govnih.gov The anticancer potential of Elatoside E warrants investigation.
Immunomodulatory Properties: Triterpenes can influence the immune system by modulating cytokine production and the activity of immune cells. nih.gov The effect of Elatoside E on immune responses is a viable avenue for future research.
Cardiovascular Protection: Extracts from Aralia elata have been traditionally used for heart health, and compounds isolated from its leaves have shown endothelial protective activity. lindenbotanicals.comnih.gov The potential of Elatoside E in cardiovascular disease models should be explored.
| Potential Pharmacological Target | Associated Disease Area | Supporting Evidence from Related Compounds |
| NF-κB Signaling Pathway | Inflammatory Disorders, Cancer | Oleanane-type saponins from Aralia elata have been shown to inhibit NF-κB activation. nih.gov |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Syndrome, Inflammation | Certain saponins from Aralia elata significantly increase PPARγ transactivation. nih.govreichertspr.com |
| Apoptosis Pathways (e.g., Caspases) | Cancer | Synthetic oleanolic saponins induce cancer cell death through caspase-dependent pathways. researchgate.net |
| Adhesion Molecules (VCAM-1, ICAM-1) | Cardiovascular Disease | Aralia elata leaf extract suppresses the expression of these adhesion molecules. nih.gov |
Investigation of Elatoside E's Role in Complex Biological Systems
Understanding the effects of Elatoside E within a whole biological system is crucial for its development as a therapeutic agent. Future research should move beyond single-target assays to investigate its impact on complex biological processes and disease models. This includes:
Metabolic Syndrome: Given its hypoglycemic effect, Elatoside E is a strong candidate for further investigation in the context of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. reichertspr.com Studies could explore its effects on lipid metabolism, insulin (B600854) resistance, and obesity. mdpi.com
Gut Microbiome Interactions: The gut microbiota can metabolize saponins, potentially altering their bioavailability and bioactivity. Conversely, saponins can modulate the composition of the gut microbiome. Investigating these interactions could reveal novel mechanisms of action for Elatoside E.
Host-Pathogen Interactions: The immunomodulatory and potential antimicrobial activities of triterpenoid saponins suggest that Elatoside E could play a role in modulating the body's response to infections. nih.gov
Application of Advanced Omics Technologies in Elatoside E Research
To gain a comprehensive understanding of the molecular mechanisms underlying the bioactivity of Elatoside E, the application of advanced "omics" technologies is essential. nih.gov These approaches can provide an unbiased, system-wide view of the cellular response to the compound.
Proteomics: This technology can be used to identify the protein targets of Elatoside E and to understand how it alters protein expression and signaling pathways within the cell. mdpi.com This can help to elucidate its mechanism of action in a more detailed manner than traditional methods. nih.gov
Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can reveal how Elatoside E affects cellular metabolism. researchgate.net This is particularly relevant for understanding its hypoglycemic effects and its broader impact on metabolic pathways.
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, providing insights into how Elatoside E modulates gene expression to exert its biological effects.
Integrating data from these different omics platforms can provide a holistic picture of the biological impact of Elatoside E, potentially uncovering novel therapeutic applications and biomarkers of its activity. nih.gov
Addressing Research Gaps in Elatoside E Biology and Chemistry
Despite its potential, significant research gaps concerning Elatoside E remain. Future research efforts should be directed towards addressing these limitations:
Bioavailability and Pharmacokinetics: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) of Elatoside E. Understanding its pharmacokinetic profile is essential for its development as a drug.
In Vivo Efficacy and Safety: While initial studies have shown hypoglycemic effects in animal models, more extensive in vivo studies are needed to confirm its efficacy in various disease models and to establish a comprehensive safety profile. biocrick.com
Biosynthetic Pathway Elucidation: Identifying the enzymes and genes involved in the biosynthesis of Elatoside E in Aralia elata could enable its production through metabolic engineering in microbial or plant-based systems, providing a sustainable supply for research and development. researchgate.net
Comparative Studies: There is a need for studies directly comparing the bioactivity of Elatoside E with other saponins isolated from Aralia elata and other medicinal plants to understand its unique therapeutic potential. nih.gov
By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential of Elatoside E and pave the way for its potential clinical application.
Q & A
Q. What are the primary mechanisms of Elatoside E in cardioprotection, and what experimental models are used to validate these mechanisms?
Elatoside E, a triterpenoid saponin from Aralia species, exerts cardioprotective effects primarily through AMPK and JAK2/STAT3 pathway activation, inhibition of endoplasmic reticulum (ER) stress, and modulation of mitochondrial permeability transition pores (mPTP) . To validate these mechanisms:
- Use in vitro models (e.g., H9c2 cardiomyocytes) with hypoxia-reoxygenation protocols to simulate ischemia-reperfusion injury.
- Apply Western blotting or immunofluorescence to quantify pathway activation (e.g., AMPK phosphorylation) .
- Compare results to positive controls (e.g., metformin for AMPK activation) and negative controls (e.g., pathway inhibitors like Compound C).
Q. How can researchers standardize the characterization of Elatoside E’s purity and structural identity?
- Perform high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) for purity assessment.
- Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm glycosylation patterns and aglycone structure .
- Cross-reference spectral data with published literature on Araliaceae saponins to avoid misidentification .
Q. What are the optimal in vitro assays to assess Elatoside E’s antioxidant activity?
- Lipid peroxidation assay : Measure malondialdehyde (MDA) levels in H2O2-treated cardiomyocytes.
- ROS scavenging : Use DCFH-DA fluorescence in cells pretreated with Elatoside E.
- Validate results with positive controls (e.g., N-acetylcysteine) and ensure dose-response consistency (e.g., 10–100 μM range) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in Elatoside E’s dose-dependent effects on ER stress and apoptosis?
Contradictions may arise from cell-type specificity or assay limitations. Mitigate this by:
- Conducting dose-response studies (e.g., 0.1–100 μM) across multiple cell lines (e.g., H9c2, primary cardiomyocytes).
- Using orthogonal assays: Combine TUNEL staining (apoptosis) with GRP78/BiP Western blotting (ER stress marker) .
- Applying systematic review methods to compare findings with existing literature, noting variables like exposure duration and culture conditions .
Q. What strategies are effective for integrating multi-omics data to elucidate Elatoside E’s polypharmacology?
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Nrf2 targets).
- Proteomics : SILAC labeling to quantify pathway-specific protein changes (e.g., PI3K/Akt).
- Metabolomics : LC-MS to track shifts in ATP/ADP ratios or glutathione levels.
- Use pathway enrichment tools (e.g., DAVID, KEGG) to map cross-talk between AMPK, JAK2/STAT3, and oxidative stress pathways .
Q. How can researchers optimize in vivo models to evaluate Elatoside E’s pharmacokinetics and tissue distribution?
- Animal models : Use Sprague-Dawley rats with coronary artery ligation for ischemia-reperfusion studies.
- Pharmacokinetics : Perform LC-MS/MS to measure plasma/tissue concentrations at staggered timepoints (0.5–24 hrs post-administration).
- Tissue specificity : Compare cardiac uptake to liver/kidney using radiolabeled Elatoside E (³H or ¹⁴C isotopes) .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing Elatoside E’s synergistic effects with other cardioprotective agents?
- Use isobolographic analysis to quantify synergy in combination therapies (e.g., Elatoside E + resveratrol).
- Apply Chou-Talalay’s combination index (CI) to classify additive, synergistic, or antagonistic effects.
- Validate with in vivo studies using fractional factorial designs to control for confounding variables (e.g., diet, age) .
Q. How should researchers address reproducibility issues in Elatoside E’s mitochondrial effects?
- Standardize mitochondrial isolation protocols (e.g., differential centrifugation with protease inhibitors).
- Use high-resolution respirometry (Oroboros O2k) to measure oxygen consumption rates (OCR) under varying substrates (e.g., glutamate/malate).
- Report raw data and processing scripts to enable independent validation .
Data Presentation and Interpretation
Q. What frameworks are effective for contextualizing Elatoside E’s preclinical findings within existing literature?
- P-E/I-C-O framework : Define Population (e.g., ischemic heart disease models), Exposure (Elatoside E dosage), Comparison (vehicle vs. treatment), Outcome (infarct size reduction) .
- Comparative meta-analysis : Pool data from studies using similar endpoints (e.g., CK-MB levels) to calculate effect sizes (Hedges’ g) .
Q. How can researchers balance depth and breadth when reporting Elatoside E’s multi-target mechanisms?
- Use shell tables to categorize findings by pathway (e.g., AMPK, apoptosis) and experimental model (e.g., in vitro, in vivo) .
- Employ structured abstracts to highlight objectives, methods, and key results without redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
